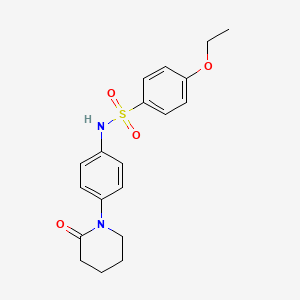

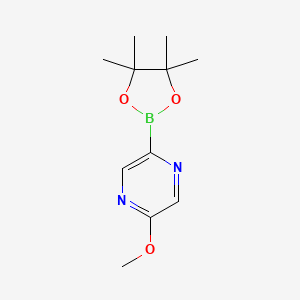

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as EOPB, is a sulfonamide compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its potential as a therapeutic agent for a variety of diseases, as well as its use as a tool in biochemical and physiological research.

Scientific Research Applications

Pharmacokinetic Studies

Research has focused on understanding the pharmacokinetics of compounds similar to 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide. For instance, the study on cyclophosphamide and hydroxycyclophosphamide in bone marrow transplantation patients highlights the importance of analyzing how such compounds are processed by the body, including their metabolism and excretion patterns. Understanding the pharmacokinetics of sulfonamides is crucial for their development as therapeutic agents, indicating a potential area of application for the compound (Slattery et al., 1996).

Endocrine Disruption Studies

Another significant area of research is the investigation of endocrine-disrupting activities associated with certain chemical compounds. Studies on nonylphenols and bisphenol A, for example, have explored their presence in food and the environment, as well as their potential health impacts. This research is relevant for understanding how sulfonamide derivatives may interact with endocrine systems, suggesting a research application in evaluating potential endocrine-disrupting effects of 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (Guenther et al., 2002).

Environmental and Health Impact Studies

Investigations into the environmental presence and health impacts of industrial chemicals, including phthalates and benzophenones, provide insight into the potential environmental and toxicological profiles of similar compounds. Research on the urinary excretion of non-persistent environmental chemicals in Danish populations, for example, offers a framework for studying human exposure and the potential health effects of sulfonamide derivatives, reflecting on environmental safety and human health risk assessments (Frederiksen et al., 2014).

Cancer Research

The potential of sulfonamide derivatives in cancer research is highlighted by studies on compounds like SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. This points towards the exploration of 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide in similar contexts, potentially as a therapeutic agent targeting specific enzymes or pathways in cancer cells (McDonald et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of factor Xa prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .

Mode of Action

4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide acts as a direct inhibitor of factor Xa . It binds to the active site of factor Xa, preventing its interaction with its substrates and thus inhibiting its activity .

Biochemical Pathways

By inhibiting factor Xa, 4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide disrupts the coagulation cascade . This prevents the formation of the prothrombinase complex and ultimately the generation of thrombin. As a result, the conversion of fibrinogen to fibrin is reduced, leading to decreased clot formation .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and low clearance . The compound is likely to be metabolized and excreted through multiple pathways, including renal excretion and biliary/intestinal excretion .

Result of Action

The inhibition of factor Xa by 4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide results in a reduction in thrombin generation . This leads to a decrease in clot formation, which can prevent thromboembolic events such as deep vein thrombosis and pulmonary embolism .

Action Environment

The action of 4-Ethoxy-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its metabolism and excretion, altering its efficacy and safety profile. Additionally, individual patient factors such as age, gender, genetic variations, and health status can also impact the drug’s action .

properties

IUPAC Name |

4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-17-10-12-18(13-11-17)26(23,24)20-15-6-8-16(9-7-15)21-14-4-3-5-19(21)22/h6-13,20H,2-5,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXRJWYABZKLHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2370490.png)

![4-bromobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2370495.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2370496.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)

![2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370499.png)

![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)

![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)